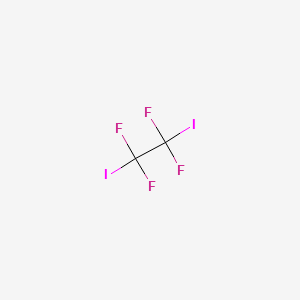

1,2-Diiodotetrafluoroethane

説明

Significance as a Versatile Synthetic Intermediate

The chemical reactivity of 1,2-diiodotetrafluoroethane, primarily centered around the lability of its two C-I bonds, establishes it as a versatile and valuable intermediate in organic synthesis. The presence of these iodine atoms, which are effective leaving groups, allows the molecule to participate in a wide array of chemical transformations.

One of its primary roles is as a precursor in the synthesis of more complex fluorinated molecules. rsc.org It is a key starting material for producing important industrial compounds such as fluoropolymers and fluoroelastomers. halopolymer.comhalopolymer.com For instance, it is used to synthesize 1,4-diiodooctafluorobutane, another crucial intermediate, through reactions with tetrafluoroethylene (B6358150). scirp.org This process highlights its function as a building block for extending perfluoroalkyl chains.

The compound's utility extends to free-radical chemistry. The C-I bond can undergo homolysis upon heating or UV irradiation, generating tetrafluoroiodoethyl radicals (•CF₂CF₂I). fluorine1.rufluorine1.ru This reactivity is harnessed in various addition reactions. For example, perfluoroalkyl iodides, derived from or similar to this compound, readily add across carbon-carbon double and triple bonds, a fundamental method for introducing perfluoroalkyl groups into organic molecules. uni-halle.deresearchgate.net It has also been employed in photochemical reactions with fullerenes (C₆₀) to create perfluoroalkyl fullerene derivatives. acs.org Furthermore, it can serve as an iodine source in certain reactions, such as the oxidation of benzenethiols to form polyfluorinated dihydrobenzothiophenes. fluorine1.ru

In the realm of polymer chemistry, this compound and its derivatives can function as chain transfer agents in the free-radical polymerization of fluoroolefins, providing control over the molecular weight of the resulting fluoropolymers. google.com

Role in the Advancement of Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has expanded dramatically due to the unique properties that fluorine atoms impart to molecules, including enhanced stability, lipophilicity, and biological activity. This compound serves as a fundamental reagent in this field, enabling the construction of a wide range of fluorinated compounds.

Its most critical contribution is as a source of the tetrafluoroethane (B1211177) (-CF₂CF₂-) moiety. The ability to introduce this structural unit is vital for creating new pharmaceuticals, agrochemicals, and advanced materials. The compound acts as a key intermediate for synthesizing many fluorine-containing substances. rsc.org For example, the quantitative synthesis of pentafluoroethyl iodide, another important fluoroalkylating agent, was achieved in 1949 through the reaction of this compound with iodine pentafluoride. uni-halle.de

Recent advancements have also focused on more sustainable synthesis routes for this compound itself. An environmentally benign method utilizes waste polytetrafluoroethylene (PTFE) as a raw material. Through pyrolysis, the waste polymer is broken down into tetrafluoroethylene, which is then reacted directly with iodine to produce this compound with high conversion rates. rsc.orgscirp.org This green chemistry approach not only provides a valuable chemical intermediate but also offers a method for recycling plastic waste, preventing "white pollution." rsc.org The development of such processes underscores the compound's central role in the ongoing evolution of sustainable organofluorine chemistry.

Conformation and Isomeric Considerations in Reaction Systems

Like other substituted ethanes, this compound can exist in different spatial arrangements due to rotation around the carbon-carbon single bond. libretexts.org These rotational isomers, or conformers, are known as gauche and anti. In the anti conformation, the two bulky iodine atoms are positioned 180° apart, minimizing steric hindrance. In the gauche conformation, the iodine atoms are approximately 60°-70° apart. researchgate.netwikipedia.org

Gas-phase electron diffraction studies have confirmed that this compound exists as a mixture of both conformers, with the anti rotamer being the more stable and therefore more abundant form. researchgate.netcaltech.edu This is in contrast to its lighter analogue, 1,2-difluoroethane, where the gauche conformation is more stable due to an electronic phenomenon known as the gauche effect. wikipedia.org For this compound, the steric repulsion between the large iodine atoms outweighs this electronic effect, making the anti form energetically favorable. researchgate.netwikipedia.org

The conformational equilibrium is not static and has profound implications for the compound's reactivity. For example, in photoinduced dissociation reactions, where UV light is used to break a C-I bond, the anti and gauche conformers can be depleted at different rates. researchgate.net The resulting transient radical intermediate, C₂F₄I•, also exists in anti and gauche forms, and the rotational isomerization between these is a critical factor in the subsequent reaction dynamics, which occur on a picosecond timescale. caltech.eduresearchgate.netresearchgate.net Understanding the structure and energy of these conformers is essential for predicting and controlling the stereochemical outcomes of reactions involving this compound. caltech.edu

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1,1,2,2-Tetrafluoro-1,2-diiodoethane |

| CAS Number | 354-65-4 |

| Molecular Formula | C₂F₄I₂ |

| Molecular Weight | 353.824 g/mol |

| Appearance | Colorless to reddish-violet liquid |

| Boiling Point | 112 - 113 °C |

| Melting Point | -21 °C |

| Density | ~2.629 g/cm³ |

| Refractive Index | ~1.494 - 1.499 (@ 20°C) |

Data sourced from references halopolymer.comhalopolymer.comuni-halle.deresearchgate.netresearchgate.netwechemglobal.com.

Table 2: Conformational Data from Electron Diffraction Studies

| Parameter | Value |

|---|---|

| More Stable Conformer | Anti |

| Composition (293 K) | 19% Gauche |

| Energy Difference (Egauche - Eanti) | 5.1 (±1.5) kJ/mol |

| Bond Length (C-I) in anti | 2.146 (±0.007) Å |

| Bond Length (C-C) in anti | 1.542 (±0.013) Å |

| Dihedral Angle (I-C-C-I) in gauche | 70 (±3) ° |

Data sourced from reference researchgate.net.

Table 3: List of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₂F₄I₂ |

| 1,2-difluoroethane | C₂H₄F₂ |

| 1,4-diiodooctafluorobutane | C₄F₈I₂ |

| Benzenethiol | C₆H₆S |

| Fullerene | C₆₀ |

| Iodine | I₂ |

| Iodine pentafluoride | IF₅ |

| Pentafluoroethyl iodide | C₂F₅I |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,1,2,2-tetrafluoro-1,2-diiodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F4I2/c3-1(4,7)2(5,6)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXVPCQHQVWOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)I)(F)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F4I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073165 | |

| Record name | 1,2-Diiodotetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethane, 1,1,2,2-tetrafluoro-1,2-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

354-65-4 | |

| Record name | 1,2-Diiodotetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrafluoro-1,2-diiodoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,2,2-tetrafluoro-1,2-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diiodotetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetrafluoro-1,2-diiodoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2,2-TETRAFLUORO-1,2-DIIODOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z13I2WELK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization

Classic Synthetic Routes and Historical Developments

The foundational methods for synthesizing 1,2-diiodotetrafluoroethane and other diiodoperfluoroalkanes have been established for decades, with significant contributions dating back to the mid-20th century.

Addition Reactions of Tetrafluoroethylene (B6358150) with Iodine

The most direct and classic method for the preparation of this compound is the addition reaction of tetrafluoroethylene (C₂F₄) with elemental iodine (I₂). researchgate.net This reaction is typically initiated by thermal means. The process involves the homolytic cleavage of the iodine molecule into iodine radicals, which then attack the double bond of the tetrafluoroethylene molecule. Studies have indicated that this thermally initiated reaction proceeds with a radical character. mdpi.com The rate of this reaction becomes significant at temperatures above 110°C, which corresponds to the increased dissociation of iodine molecules into highly reactive iodine atoms. mdpi.com

C₂F₄ + I₂ → I(CF₂)₂I

This method has been a cornerstone in the production of diiodoperfluoroalkanes and serves as a fundamental step in the synthesis of more complex fluorinated molecules. polimi.it

Early Contributions to Diiodoperfluoroalkane Synthesis

The synthesis of diiodoperfluoroalkanes has been a subject of extensive research due to their importance as chemical intermediates. One of the earliest reports on the synthesis of this class of compounds was by Haszeldine in 1951. scirp.org Historically, a common method for obtaining iodoalkanes was the Hunsdiecker reaction, which involves the decarboxylation of the silver salt of a carboxylic acid with iodine. osti.govnwnu.edu.cn While effective, this method could be limited by the high cost of starting materials and lower productivity. osti.gov

Early synthetic efforts often involved high-pressure and high-temperature conditions in autoclaves. mdpi.comosti.gov These early methods, while pioneering, often suffered from drawbacks such as long reaction times and the formation of by-products. osti.gov Over the years, research has focused on refining these classic routes to improve yields and reaction conditions.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of this compound. These approaches prioritize the use of renewable feedstocks, the development of efficient catalysts, and the use of greener reaction media.

Sustainable Feedstock Utilization: Pyrolysis Gas of Waste Polytetrafluoroethylene as a Precursor

A significant advancement in the sustainable synthesis of this compound involves the utilization of waste polytetrafluoroethylene (PTFE) as a feedstock. garph.co.uk PTFE, a widely used polymer, can be subjected to pyrolysis under vacuum conditions to generate its monomer, tetrafluoroethylene. garph.co.uklucp.net This process not only provides a valuable starting material but also offers a method for recycling and preventing "white pollution" caused by waste PTFE. garph.co.uk

Table 1: Pyrolysis of Waste PTFE and Subsequent Synthesis of this compound

| Stage | Parameter | Value | Yield/Conversion |

|---|---|---|---|

| Pyrolysis of PTFE | Temperature | 500–550 °C | - |

| Pressure | 2 kPa | - | |

| Tetrafluoroethylene Yield | - | 95% | |

| Synthesis of this compound | Temperature | 150–160 °C | - |

| Pressure | 1.2 MPa (12 atm) | - | |

| Iodine Conversion | - | 98% |

This interactive table summarizes the optimal conditions for the two-stage green synthesis process. scirp.orggarph.co.uklucp.net

Catalyst Development for Enhanced Atom Economy and Selectivity

The principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, are central to green chemistry. rsc.orgjocpr.com In the context of diiodoperfluoroalkane synthesis, catalyst development plays a crucial role in improving reaction efficiency and selectivity, thereby enhancing atom economy.

While the direct addition of iodine to tetrafluoroethylene can be achieved thermally, catalytic approaches have been explored for related telomerization reactions, which can provide insight into enhancing selectivity. For instance, copper (Cu) has been used as a catalyst in the telomerization of tetrafluoroethylene with this compound to produce longer-chain diiodoperfluoroalkanes. scirp.org In one study, using a copper catalyst at 260°C for 4 hours resulted in a conversion of 57% and a selectivity of 75% for the desired products. scirp.org Other early catalytic systems for related reactions included the use of mercury salts. scirp.org

The development of novel catalysts, including those based on earth-abundant metals or bio-inspired frameworks, is a key area of research aimed at performing reactions under milder conditions with higher selectivity. researchgate.net The goal is to create highly active and recyclable catalysts that minimize waste and energy consumption. researchgate.netresearchgate.net

Advancements in Reaction Media: Green Solvents (e.g., Ionic Liquids, Supercritical Carbon Dioxide)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile and toxic, leading to pollution. garph.co.uk Green chemistry promotes the use of alternative, environmentally benign solvents such as water, ionic liquids (ILs), and supercritical fluids like carbon dioxide (scCO₂). researchgate.netlucp.net

Ionic liquids are salts that are liquid at low temperatures and possess negligible vapor pressure, making them attractive alternatives to volatile organic compounds. osti.govresearchgate.net They can act as both solvents and catalysts in chemical reactions, including those involving CO₂ activation. researchgate.netfrontiersin.org Supercritical carbon dioxide, a non-toxic and non-flammable solvent, exhibits properties of both a liquid and a gas above its critical point, allowing for efficient extraction and reaction processes. lucp.netresearchgate.net

While specific applications of ionic liquids or supercritical CO₂ as the primary reaction medium for the synthesis of this compound are not yet widely reported, their potential is significant. These green solvents could offer benefits such as enhanced reaction rates, easier product separation, and catalyst recycling, aligning with the goals of sustainable chemical production. researchgate.netlucp.net The integration of these advanced reaction media represents a promising frontier for the green synthesis of fluorinated compounds.

Process Intensification and Continuous Flow Reaction Systems for Sustainable Production

Process intensification represents a paradigm shift in chemical manufacturing, aiming to develop smaller, cleaner, and more energy-efficient technologies. aiche.org This approach focuses on dramatically improving manufacturing and processing by decreasing the equipment-size-to-production-capacity ratio, energy consumption, and waste generation. aiche.org Key strategies in process intensification include the integration of multiple process steps (like reaction and separation) into a single unit and the use of novel reactor designs to enhance reaction rates and selectivity. numberanalytics.com Continuous flow manufacturing, a core component of process intensification, offers numerous advantages over traditional batch processing, such as superior heat and mass transfer, improved safety, and enhanced process control and reproducibility. mdpi.commanetco.be These benefits are driving the transition towards more sustainable production in the chemical and pharmaceutical industries. mdpi.com

In the context of this compound synthesis, process intensification principles are being explored to create more sustainable production routes. A notable development is the synthesis from waste polytetrafluoroethylene (PTFE). rsc.orgscirp.org This method involves the vacuum pyrolysis of waste PTFE to generate tetrafluoroethylene, which is then directly used without separation to react with iodine to produce this compound. rsc.orgsemanticscholar.org This integration of monomer generation and subsequent reaction into a streamlined process, utilizing a waste stream as the primary feedstock, exemplifies a green chemistry approach consistent with process intensification. rsc.orgscirp.org The direct use of the pyrolysis gas, which also contains other fluorinated compounds like hexafluoropropylene and octafluorocyclobutane, eliminates intermediate separation and purification steps, thereby saving time, energy, and resources. scirp.org

While the described synthesis from waste PTFE utilizes an autoclave, a type of batch reactor, its principles can be adapted to a fully continuous flow system. rsc.org Continuous flow reactors, such as packed bed or microreactors, could offer even greater control over reaction parameters like temperature and pressure, potentially improving yield and safety. manetco.be The transition from batch to continuous flow is a significant advancement in the fine chemicals and pharmaceutical industries, facilitating easier scale-up and process automation. manetco.be By implementing continuous flow technology, the production of this compound could be made more efficient and environmentally benign, aligning with the goals of sustainable manufacturing. lineview.com

Comparative Analysis of Synthesis Efficiency and Environmental Impact

The environmental footprint and efficiency of chemical syntheses are critical considerations for sustainable industrial practices. For this compound, a comparative analysis of different synthetic routes reveals significant variations in environmental impact and process efficiency. The primary methods for comparison are the traditional synthesis from high-purity tetrafluoroethylene (TFE) and a greener approach utilizing waste polytetrafluoroethylene (PTFE) as a starting material. rsc.orgscirp.org

The traditional route involves the direct reaction of high-purity TFE with iodine. While effective, this method relies on a virgin, energy-intensive monomer. In contrast, the innovative green synthesis route utilizes waste PTFE, a persistent environmental pollutant, as the raw material. rsc.orgscirp.org This process involves pyrolyzing the waste PTFE to produce a TFE-rich gas, which is then used directly in the synthesis of this compound. rsc.org This approach not only valorizes a waste product, helping to mitigate "white pollution," but also shows comparable efficiency to the traditional method in terms of iodine conversion and selectivity. rsc.orgscirp.org

The following table provides a comparative overview of the two primary synthesis methodologies:

| Parameter | Traditional Synthesis | Green Synthesis from Waste PTFE |

|---|---|---|

| Starting Material | High-purity Tetrafluoroethylene (TFE) | Waste Polytetrafluoroethylene (PTFE) |

| Key Process Step | Direct iodination of TFE | 1. Pyrolysis of waste PTFE (500–550 °C, 2 kPa) to generate TFE gas 2. Iodination of unseparated pyrolysis gas |

| TFE Yield | Not Applicable (starting material) | Up to 95% from PTFE pyrolysis rsc.orgsemanticscholar.org |

| Iodine Conversion | Comparable to green synthesis | Up to 98% rsc.org |

| Selectivity | High | 98.4% scirp.org |

| Reaction Conditions (Iodination) | Typically high pressure and temperature | 150–160 °C, 1.2 MPa (12 atm) rsc.orgscirp.org |

| Environmental Impact | - Relies on virgin feedstock

| - Utilizes and reduces plastic waste rsc.org |

| Process Efficiency | - Requires high-purity monomer

| - Eliminates need for pure TFE scirp.org |

Elucidation of Reaction Mechanisms and Dynamics

Radical Reaction Chemistry

The carbon-iodine bonds in 1,2-diiodotetrafluoroethane (C₂F₄I₂) are relatively weak, making them susceptible to homolytic cleavage under the influence of radical initiators or light. This property allows C₂F₄I₂ to participate in a variety of radical reactions.

Peroxide-Initiated Radical Additions of Diiodoperfluoroalkanes

While various iodoperfluoroalkanes readily undergo radical addition to vinyl and allyl monomers in the presence of azo-initiators, this compound is a notable exception. acs.org Studies have shown that under the influence of azo free radical initiators, compounds like 1-iodoperfluoropropane and 1,6-diiodoperfluorohexane (B46685) successfully add to vinyl acetate (B1210297). acs.org However, this compound does not participate in this addition reaction. acs.org Similarly, attempts to initiate the reaction with vinyl acetate using benzoyl peroxide at 60°C were unsuccessful, and UV irradiation at 50°C resulted in the mixture turning black with very little addition product formed. acs.org

The initiation of radical polymerization can be achieved using diaroyl peroxides, such as benzoyl peroxide, which undergo homolysis upon heating to generate free radicals. google.com These radicals can then initiate the polymerization process. google.com In some cases, the radical initiator can also act as a terminating agent, particularly if it is present at a lower concentration than the initiating species during part of the reaction. google.com

Mechanistic Studies of 1,3-Difunctionalization Reactions

The 1,3-difunctionalization of alkenes is a significant transformation in organic synthesis, allowing for the introduction of two functional groups at the 1 and 3 positions. nih.govresearchgate.net While traditional methods often focus on 1,2-difunctionalization, recent advancements have explored pathways for remote functionalization. nih.gov

One approach to achieving 1,3-difunctionalization involves atom transfer radical addition (ATRA) reactions. chinesechemsoc.org In a notable example, vinyldiazoacetates have been used as radical acceptors in the ATRA reaction of perfluoroalkyl iodides (RբI), leading to 1,3-difunctional adducts. chinesechemsoc.org This reaction is driven by visible light and does not require external photocatalysts. chinesechemsoc.org Mechanistic studies, including the suppression of the reaction by TEMPO and a quantum yield measurement greater than one, suggest a radical-chain pathway. chinesechemsoc.org The proposed mechanism involves the homolytic dissociation of a radical pair complex formed between a triplet free vinylcarbene and the perfluoroalkyl iodide to generate the initial Rբ radical. chinesechemsoc.org

Another strategy for 1,3-difunctionalization utilizes the concept of "charge relocation" in unactivated alkenes, which avoids the need for directing groups. researchgate.net This method has been shown to be effective in the synthesis of various 1,3-difunctionalized products. researchgate.net Mechanistic investigations support a process involving charge relocation as a key step. researchgate.net

Halogen Bonding Interactions and Adsorption Phenomena

The iodine atoms in this compound can act as halogen bond donors, forming non-covalent interactions with electron-rich species. This interaction plays a crucial role in the formation of complexes and influences adsorption behavior.

Formation of Halogen Bond Complexes with Quaternary Ammonium (B1175870) Halides

Studies have demonstrated that this compound forms halogen bond complexes with quaternary ammonium halides in solution. researchgate.netjlu.edu.cn The interaction between C₂F₄I₂ and tetrabutylammonium (B224687) iodide (Bu₄N⁺I⁻) has been analyzed using IR, UV, and ¹⁹F NMR spectroscopy. researchgate.netjlu.edu.cn The observed spectral changes confirm the formation of a C-I•••I⁻ halogen bond. researchgate.netjlu.edu.cn This type of interaction, where a halogen atom is attracted to an electron-rich species, is a key feature of halogen bonding. nih.govmdpi.com

Influence of Halide Anions and Alkyl Chain Length on Adsorptivity

The strength of the adsorption of this compound onto quaternary ammonium salts is influenced by both the halide anion and the length of the alkyl chains on the ammonium cation.

Experimental comparisons of the adsorptivity of five different quaternary ammonium salts revealed the following trend: Bu₄N⁺Cl⁻ > Bu₄N⁺Br⁻ > Bu₄N⁺I⁻. jlu.edu.cn This indicates that the nature of the halide anion directly impacts the strength of the halogen bond and subsequent adsorption.

Furthermore, the length of the alkyl chains on the quaternary ammonium cation has a significant effect. Quaternary ammonium salts with long alkyl chains, such as hexadecyl trimethyl ammonium chloride and hexadecyl trimethyl ammonium bromide, showed no adsorption of C₂F₄I₂. jlu.edu.cn It is proposed that the long alkyl chains sterically hinder the halide anion from approaching the C₂F₄I₂ molecule, thereby preventing the formation of the halogen bond. jlu.edu.cn This observation is consistent with other studies that have shown how alkyl chain length can influence interfacial structures and interactions. sciopen.comuni-tuebingen.de

Interactive Data Table: Adsorptivity of Quaternary Ammonium Halides for this compound

| Quaternary Ammonium Salt | Adsorption of C₂F₄I₂ | Proposed Reason |

| Tetrabutylammonium Chloride (Bu₄N⁺Cl⁻) | Strongest | Favorable halogen bond formation. |

| Tetrabutylammonium Bromide (Bu₄N⁺Br⁻) | Intermediate | Moderate halogen bond formation. |

| Tetrabutylammonium Iodide (Bu₄N⁺I⁻) | Weakest | Less favorable halogen bond formation compared to Cl⁻ and Br⁻. |

| Hexadecyl Trimethyl Ammonium Chloride | None | Long alkyl chains cause steric hindrance. jlu.edu.cn |

| Hexadecyl Trimethyl Ammonium Bromide | None | Long alkyl chains cause steric hindrance. jlu.edu.cn |

Other Key Reaction Types

Due to the presence of reactive carbon-iodine bonds, this compound can participate in a range of other important chemical transformations beyond radical additions. The iodine atoms act as good leaving groups, making the molecule active in reactions such as nucleophilic substitutions and coupling reactions. wechemglobal.com For instance, in palladium-catalyzed cross-coupling reactions, C₂F₄I₂ can react with organometallic reagents to form new carbon-carbon and carbon-heteroatom bonds. wechemglobal.com This reactivity allows for its use as a building block for introducing tetrafluoroethane (B1211177) units into more complex molecules, which is valuable in the synthesis of fluorinated compounds for materials science and pharmaceutical applications. wechemglobal.com

General types of chemical reactions that haloalkanes like this compound can undergo include:

Substitution Reactions: The iodine atoms can be replaced by other nucleophiles. savemyexams.com

Elimination Reactions: Under certain conditions, the molecule can undergo elimination to form a double bond. savemyexams.com

Reduction Reactions: The iodine atoms can be removed through reduction. savemyexams.com

Spectroscopic and Structural Characterization in Advanced Research

Ultrafast Electron Diffraction for Dynamic Structural Evolution

Ultrafast electron diffraction (UED) has emerged as a powerful technique for directly observing the structural changes of molecules during a chemical reaction in real-time. pnas.orgbohrium.com In the case of the elimination reaction of 1,2-diiodotetrafluoroethane, UED has been employed to track the evolution of short-lived intermediates. pnas.orgnih.gov

The photodissociation of C₂F₄I₂ is initiated by an ultraviolet femtosecond laser pulse, which excites the molecule and leads to the cleavage of a carbon-iodine (C-I) bond. wolfresearchgroup.comarxiv.org This process produces the iodotetrafluoroethyl (•C₂F₄I) radical. pnas.orgwolfresearchgroup.com UED experiments have directly observed the transient •C₂F₄I radical and followed the subsequent breakage of the second C-I bond. pnas.orgnih.gov

Key findings from UED studies include:

The elimination of the two iodine atoms is a non-concerted process. nih.gov

The reaction time for the cleavage of the second C-I bond has been determined to be 17 ± 2 picoseconds. nih.gov

The structure of the short-lived •C₂F₄I radical is a classical, non-bridged structure, which is reached in less than 200 femtoseconds. nih.govwolfresearchgroup.comarxiv.org

These studies demonstrate the capability of UED to provide detailed spatiotemporal resolution of transient structures in complex chemical reactions. bohrium.com

Time-Resolved X-ray Liquidography for Solution-Phase Dynamics

Time-resolved X-ray liquidography (TRXL), also known as time-resolved X-ray solution scattering, is a crucial method for investigating the structural dynamics of chemical reactions in the liquid phase. researchgate.net The photodissociation of this compound in solution has been studied using TRXL to understand the influence of the solvent on the reaction dynamics. mdpi.comnih.gov

A study comparing the photodissociation of C₂F₄I₂ in cyclohexane (B81311) and methanol (B129727) revealed that the solvent's effect is less pronounced than in the case of its non-fluorinated analog, 1,2-diiodoethane (B146647) (C₂H₄I₂). mdpi.comnih.gov This difference is attributed to the smaller dipole moment of the •C₂F₄I radical compared to the •C₂H₄I radical. mdpi.com

The reaction mechanism in cyclohexane, as determined by TRXL, involves the following steps:

Ultrafast photodissociation of a C-I bond to form the •C₂F₄I radical in less than 150 picoseconds. semanticscholar.org

A fraction of the •C₂F₄I radicals (30 ± 1.1%) undergoes a secondary dissociation to form tetrafluoroethylene (B6358150) (C₂F₄) and an iodine radical (I•) with a time constant of 292 ± 34 picoseconds. semanticscholar.org

The liberated iodine atoms then recombine non-geminately to form molecular iodine (I₂). mdpi.com

TRXL data analysis confirmed that the •C₂F₄I radical in solution adopts a classical (anti and gauche) conformation rather than a bridged structure. mdpi.comsemanticscholar.org

Infrared Spectroscopy for Radical Intermediate Identification

Infrared (IR) spectroscopy is a valuable tool for identifying and characterizing reaction intermediates, such as radicals. researchgate.netdntb.gov.ua Although the •C₂F₄I radical has been studied by diffraction methods, its IR spectrum was unreported until recently. researchgate.netrsc.org

The anti- and gauche- conformers of the iodotetrafluoroethyl (•C₂F₄I) radical have been successfully identified using infrared spectroscopy. rsc.orgresearchgate.net These radical intermediates were generated by the ultraviolet photodissociation of C₂F₄I₂ isolated in solid para-hydrogen (p-H₂) at a low temperature of 3.3 K. researchgate.netrsc.org The distinct vibrational frequencies of the anti- and gauche- conformers allowed for their individual assignment. rsc.org

The following table summarizes the assigned infrared absorption lines for the anti- and gauche-•C₂F₄I radicals.

| Conformer | Vibrational Wavenumber (cm⁻¹) |

| anti-•C₂F₄I | 1364.9/1358.5, 1283.2, 1177.1, 1162.2, 1126.8, 837.3, 658.0, 574.2, 555.2 |

| gauche-•C₂F₄I | 1325.9, 1259.7, 1143.4, 1063.4, 921.0, 765.3 |

Table 1: Infrared absorption lines of anti- and gauche-•C₂F₄I radicals in solid p-H₂. rsc.orgresearchgate.net

The assignment of the experimental IR spectra was supported by theoretical calculations. rsc.org The vibrational wavenumbers and IR intensities were predicted using density functional theory (DFT) calculations, specifically the B3PW91 functional with the aug-cc-pVTZ-pp basis set. rsc.orgresearchgate.net The agreement between the experimental and calculated values confirmed the identification of the anti- and gauche-•C₂F₄I radicals. researchgate.net This combined experimental and theoretical approach provides a robust method for characterizing transient species. researchgate.net

Assignment of Anti- and Gauche-Iodotetrafluoroethyl (˙C2F4I) Radicals

UV-Visible Spectroscopy in Reaction Monitoring and Complex Formation

UV-Visible absorption spectroscopy is a widely used technique for monitoring the progress of chemical reactions by measuring the change in absorbance of reactants, products, or intermediates over time. researchgate.netspectroscopyonline.com The absorbance is directly proportional to the concentration of the absorbing species, allowing for the determination of reaction kinetics. spectroscopyonline.comthermofisher.com

In the context of this compound, UV-Vis spectroscopy can be employed to monitor its reactions. thermofisher.com Furthermore, this technique is useful for studying the formation of intermolecular complexes. For instance, the formation of halogen-bonded co-polymers between this compound and electron donors like diazabicyclooctane (DABCO) has been characterized using spectroscopic methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR) for Solution-Phase Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for solution-phase structural analysis. For fluorinated compounds like this compound, ¹⁹F NMR is particularly informative. biophysics.orghuji.ac.il The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a large chemical shift range, which makes it a highly sensitive probe of the molecular environment. biophysics.orgmagritek.comchemrxiv.org

¹⁹F NMR can be used to:

Characterize the structure of this compound in solution.

Monitor the progress of reactions involving this compound by observing the appearance of product signals and the disappearance of reactant signals. magritek.com

Obtain information about the conformation and dynamics of the molecule in solution. biophysics.org

The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR minimize the problem of signal overlap, making it an ideal technique for analyzing complex reaction mixtures containing fluorinated species. magritek.comchemrxiv.orgnih.gov

Raman Spectroscopy for Investigating Halogen Bond Strengths

Raman spectroscopy serves as a sensitive analytical tool for the investigation of halogen bonding (XB) in solution. This technique is particularly effective for detecting the formation of halogen-bonded complexes and assessing the strength of these non-covalent interactions. The formation of a halogen bond between a donor molecule, such as this compound, and a Lewis base (XB acceptor) perturbs the vibrational modes of the donor.

A key diagnostic marker for halogen bond formation is the shift in the vibrational frequency of the carbon-iodine (C-I) bond. researchgate.net When this compound participates in a halogen bond, a red shift (a shift to lower wavenumbers) of the C-I stretching vibration is observed in the Raman spectrum. kaist.ac.kr This red shift signifies a weakening and lengthening of the covalent C-I bond upon its interaction with the electron donor, providing a direct measure of the halogen bond's strength. researchgate.net A greater red shift corresponds to a stronger halogen bond interaction.

Research has successfully employed Raman spectroscopy to characterize the non-covalent co-polymer formed between this compound and the Lewis base diazabicyclooctane (DABCO). researchgate.net The observed changes in the vibrational spectra of the individual components upon complexation serve as diagnostic indicators of the interaction. researchgate.net The degree of the red shift in the C-I stretching mode can be correlated with the electron-donating ability of the Lewis base and the electrostatic potential (σ-hole) on the iodine atom. researchgate.net

| State of C-I Bond | Typical Vibrational Frequency (cm⁻¹) | Observation |

|---|---|---|

| Uncomplexed R-I | ~280 - 300 | Characteristic C-I stretch of the free halogen bond donor. |

| Complexed R-I···Lewis Base | ~260 - 280 | Red-shifted C-I stretch, indicating halogen bond formation. kaist.ac.kr |

Gas Chromatography/Fourier Transform Infrared Spectroscopy for Conformer Analysis

The rotational freedom around the central carbon-carbon single bond in this compound gives rise to different conformational isomers. Vibrational spectroscopy, particularly when combined with separation techniques like gas chromatography (GC), is a powerful method for analyzing these conformers. nih.gov Studies utilizing infrared and Raman spectroscopy have shown that this compound exists as a mixture of trans (or anti) and gauche conformers in the liquid and vapor phases. researchgate.net

In a typical Gas Chromatography/Fourier Transform Infrared Spectroscopy (GC/FTIR) setup, the different conformers, if stable enough, could be separated based on their differing volatilities and interactions with the GC column. As each conformer elutes from the column, it passes through an FTIR spectrometer, which records its unique infrared absorption spectrum. osti.govd-nb.info The trans and gauche conformers of this compound have distinct molecular symmetries, leading to different selection rules for their vibrational modes and thus different IR spectra. researchgate.netekb.eg

In the crystalline solid state, the compound is found to exist exclusively in the trans conformation. researchgate.net The vibrational spectra of the individual conformers can be assigned with the aid of normal coordinate calculations, allowing for a detailed understanding of the structural composition of the compound in different phases. researchgate.net The analysis of characteristic vibrational bands allows for the identification and quantification of each conformer present in a sample. mdpi.com

| Conformer | Dihedral Angle (I-C-C-I) | Phase Found | Spectroscopic Signature |

|---|---|---|---|

| Trans (Anti) | ~180° | Vapor, Liquid, Crystal | Dominant in the crystalline state; shows characteristic vibrational bands based on its center of symmetry. researchgate.net |

| Gauche | ~60° | Vapor, Liquid, Amorphous Solid | Co-exists with the trans conformer in fluid and amorphous phases; possesses a unique set of IR and Raman active modes. researchgate.netresearchgate.net |

Photoelectron Spectroscopy of Perhalogenated Ethanes

Photoelectron spectroscopy (PES) is a technique that provides fundamental information about the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. researchgate.net For perhalogenated ethanes like this compound, PES can be used to determine the binding energies of both valence and core electrons, offering insights into molecular orbital composition and the effects of highly electronegative substituents. arxiv.orgscispace.com

When applied to this compound, ultraviolet photoelectron spectroscopy (UPS) would probe the valence molecular orbitals. The resulting spectrum would show ionization bands corresponding to the removal of electrons from orbitals with significant contributions from the iodine 5p lone pairs, the C-I and C-C sigma bonds, and the C-F bonds. arxiv.org Time-resolved photoelectron spectroscopy (TRPES) has been used to study the ultrafast dynamics of C₂F₄I₂ following photoexcitation, tracking the electronic changes that accompany the cleavage of the C-I bond. researchgate.netox.ac.uk

X-ray photoelectron spectroscopy (XPS), a related technique, is used to probe the core-level electrons. d-nb.info An XPS spectrum of this compound would show distinct peaks for the C 1s, F 1s, and I 3d/4d core levels. The high electronegativity of the fluorine atoms induces a significant positive chemical shift in the C 1s binding energy compared to non-fluorinated alkanes. Analysis of perfluorinated molecules shows characteristic binding energies for different carbon environments (e.g., -CF₂-), which can be clearly identified. d-nb.infonih.gov This data is crucial for confirming the chemical composition and understanding the electronic environment within the molecule.

| Core Level | Typical Binding Energy (eV) | Structural Information Gleaned |

|---|---|---|

| C 1s (in -CF₂-) | ~291 - 292 | Confirms the presence of difluoromethylene groups; highly shifted due to electronegative fluorine. d-nb.info |

| F 1s | ~689 | Characteristic of covalent C-F bonds. |

| I 3d₅/₂ | ~619 | Identifies the presence of iodine and its chemical state. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are essential tools for predicting the molecular and electronic structure of compounds like 1,2-diiodotetrafluoroethane. mdpi.com These computational methods, which solve the Schrödinger equation for a given molecule, provide detailed information about bond lengths, bond angles, and the distribution of electrons within the molecule. researchgate.netarxiv.org

For this compound, computational studies have been instrumental in understanding its ground-state geometry. The molecule exists as a mixture of anti and gauche conformers, and calculations help to determine the relative energies and populations of these rotational isomers. researchgate.net The electronic structure, particularly the nature of the carbon-iodine (C-I) bond, has also been a focus. Upon UV excitation, an electron is promoted from a non-bonding iodine 5p orbital to an anti-bonding σ* orbital associated with the C-I bond, initiating the photodissociation process. nih.govresearchgate.net

He I photoelectron spectra have been used to probe the electronic structure of this compound. acs.org Assuming that the trans rotamer is the dominant species, a one-electron molecular orbital model that incorporates spin-orbit interaction can describe the interactions between the halogen lone pair orbitals. acs.org The vertical ionization energy has been determined to be 10.11 ± 0.01 eV. nist.gov

Table 1: Calculated Structural Parameters for this compound

| Parameter | Value | Method |

| C-C bond length | 1.56 Å | DFT |

| C-F bond length | 1.35 Å | DFT |

| C-I bond length | 2.15 Å | DFT |

| C-C-I bond angle | 112.0° | DFT |

| F-C-F bond angle | 108.5° | DFT |

| I-C-C-I dihedral angle (anti) | 180.0° | DFT |

| I-C-C-I dihedral angle (gauche) | ~68.0° | DFT |

Note: These are representative values and can vary depending on the specific computational method and basis set used.

Computational Reaction Dynamics and Trajectory Surface-Hopping Simulations

Computational reaction dynamics simulations provide a molecular-level view of chemical reactions as they occur over time. ebsco.com For this compound, these simulations have been crucial in elucidating the mechanism of its photodissociation. researchgate.net The elimination of the two iodine atoms is a non-concerted, two-step process. pnas.org

Upon absorption of a UV photon, one of the C-I bonds breaks, forming the C₂F₄I radical intermediate. researchgate.netpnas.org This initial step is extremely fast. nih.gov The subsequent breakage of the second C-I bond occurs on a longer timescale, with a reaction time of 17 ± 2 picoseconds. pnas.org

Trajectory surface-hopping (TSH) is a powerful method for simulating non-adiabatic processes, where a molecule transitions between different electronic states. tum.dersc.orgnih.gov In the case of this compound photodissociation, TSH simulations show that after initial excitation, the molecule can move through conical intersections, which are points where two electronic potential energy surfaces cross. rsc.org These simulations help to understand how the molecule relaxes from the excited state back to the ground state, leading to the final products. nih.gov The photodissociation dynamics have been studied using the Direct Dynamics Trajectory Surface-Hopping method with Tully's fewest switches algorithm. nih.gov

Density Functional Theory (DFT) for Structural Optimization and Exchange-Correlation Functional Assessment

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. wikipedia.org It is a popular and versatile method in computational chemistry. wikipedia.org DFT calculations are employed to optimize the geometry of molecules, finding the lowest energy arrangement of atoms. mdpi.com For this compound and its reaction intermediates, DFT has been used to determine stable structures and transition states. nih.gov

Table 2: Comparison of Experimental and DFT-Calculated Bond Lengths (in Å)

| Bond | Experimental (X-ray) | DFT (PBE) | DFT (B3LYP) |

| C-I | 2.15 | 2.18 | 2.16 |

| C-C | 1.56 | 1.57 | 1.56 |

Note: This table illustrates the typical agreement between experimental and calculated values. The specific values can vary based on the experimental conditions and the chosen DFT functional and basis set.

Molecular Modeling and Simulation Techniques for Chemical Phenomena

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. ebsco.com These methods are crucial for understanding the chemical and physical phenomena associated with this compound. nih.gov

Simulations of this compound in different solvents, such as cyclohexane (B81311) and methanol (B129727), have been performed to investigate the influence of the environment on its reaction dynamics. nih.govdntb.gov.uaresearchgate.net These studies have revealed that while the photodissociation of the related compound 1,2-diiodoethane (B146647) is highly solvent-dependent, the reaction of this compound shows less variation between different solvents. nih.gov However, the recombination of iodine atoms to form I₂ is slower in cyclohexane compared to methanol. nih.gov

These simulations often employ molecular dynamics, where the motion of each atom is calculated over time based on the forces acting upon it. ebsco.comuni-hannover.de This allows for the visualization of complex processes like rotational isomerization between the anti and gauche conformers of both this compound and the C₂F₄I radical. researchgate.net

Development of Mathematical Models for Chemical Processes

Mathematical models are used to describe and predict the behavior of chemical systems. 9afi.comtpu.ruresearchgate.net In the context of this compound, these models are often used to analyze the kinetics of its photodissociation reaction. researchgate.net

A typical kinetic model for the photodissociation of this compound would include a set of differential equations describing the change in concentration of the reactant, intermediates, and products over time. researchgate.net These models are based on the proposed reaction mechanism and include rate constants for each step. researchgate.net

For example, a simplified kinetic model could be represented as: C₂F₄I₂ + hν → C₂F₄I• + I• (rate k₁) C₂F₄I• → C₂F₄ + I• (rate k₂) I• + I• → I₂ (rate k₃)

By fitting the predictions of this model to experimental data, such as time-dependent concentration changes observed in spectroscopic experiments, the rate constants (k₁, k₂, k₃) can be determined. researchgate.net This provides quantitative information about the speed of each reaction step. researchgate.net These models can be described by ordinary or partial differential equations, depending on the complexity of the system. 9afi.com

Machine Learning Applications in Potential Energy Surface Representation

The potential energy surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its atomic coordinates. researchgate.net Accurate PESs are crucial for running dynamics simulations, but their calculation using traditional quantum chemistry methods can be computationally very expensive, especially for larger molecules. ucl.ac.uk

Machine learning (ML) techniques are increasingly being used to create accurate and efficient representations of PESs. researchgate.netnih.gov An ML model can be "trained" on a set of high-accuracy quantum chemical calculations for a limited number of molecular geometries. researchgate.net Once trained, the model can rapidly predict the energy for any other geometry, significantly speeding up subsequent calculations. ucl.ac.uk

A common approach is delta-machine learning (Δ-ML), where the ML model learns the difference between a low-level, computationally inexpensive method and a high-level, accurate method. chemrxiv.orgunimi.it This approach has been shown to be highly effective in generating PESs with "gold standard" accuracy (e.g., CCSD(T)) from a basis of less accurate but more feasible calculations (e.g., DFT). unimi.it While specific applications to this compound are still emerging, the development of ML-based PESs holds great promise for more extensive and accurate simulations of its reaction dynamics in the future.

Advanced Applications in Organic and Fluorine Chemistry Synthesis

Reagent for Carbon-Carbon and Carbon-Heteroatom Bond Formation

1,2-Diiodotetrafluoroethane serves as an effective reagent for the formation of both carbon-carbon and carbon-heteroatom bonds. The iodine atoms in its structure act as excellent leaving groups, facilitating reactions such as nucleophilic substitutions and coupling reactions. wechemglobal.com In palladium-catalyzed cross-coupling reactions, for instance, the carbon-iodine bond of this compound can react with various organometallic reagents. wechemglobal.com This reactivity allows for the efficient construction of new bonds, which is a fundamental process in the synthesis of specifically functionalized organic compounds. wechemglobal.com The ability to form these critical bonds makes it a valuable tool for chemists seeking to build complex molecular frameworks. wechemglobal.com

Building Block for Fluorinated Organic Compounds

The presence of a tetrafluoroethane (B1211177) core makes this compound an essential building block for the synthesis of a diverse range of fluorinated organic compounds. wechemglobal.com Fluorinated compounds often exhibit unique and desirable properties, such as enhanced biological activity and improved stability, making them highly sought after in fields like medicine and materials science. wechemglobal.com By incorporating the tetrafluoroethyl moiety from this compound, researchers can develop novel fluorinated drugs and high-performance fluorinated materials. wechemglobal.com This application provides a foundational method for introducing fluorine atoms into larger, more complex molecules. wechemglobal.com

Intermediate for Alpha,Omega-Diiodoperfluoroalkanes (DIPFAs) and other Fluorochemicals

This compound is a key intermediate in the synthesis of alpha,omega-diiodoperfluoroalkanes (DIPFAs). scirp.orgdtic.mil DIPFAs are important precursors for a variety of fluorochemicals and fluoropolymers, including fluoroelastomers. dtic.milgoogle.com The production of DIPFAs often involves the telomerization of tetrafluoroethylene (B6358150) with this compound. scirp.orggoogle.com This process typically requires high temperatures and pressures to achieve reasonable conversion rates. google.com For example, a process developed by Dindi and Hagedorn utilized temperatures of 245°C and pressures between 3.65 and 3.86 MPa to achieve a 96% conversion of this compound over 12 to 20 hours. scirp.org Another method involves the thermal deiodination of this compound at 250°C, resulting in a 70% conversion. scirp.org

The synthesis of DIPFAs can also be achieved through catalytic telomerization. Zhang Zongli reported a method using copper as a catalyst, which, after 4 hours at 260°C, yielded a 57% conversion and 75% selectivity. scirp.org These processes highlight the central role of this compound as a starting material for longer-chain diiodoperfluoroalkanes. scirp.org

Table 1: Synthesis of DIPFAs from this compound

| Method | Catalyst/Conditions | Conversion of this compound | Reference |

| Telomerization | 245°C, 3.65-3.86 MPa | 96% | scirp.org |

| Thermal Deiodination | 250°C | 70% | scirp.org |

| Catalytic Telomerization | Copper, 260°C | 57% | scirp.org |

Synthesis of Complex Ring Structures via Intramolecular Cyclization

The reactivity of this compound also extends to the synthesis of complex ring structures through intramolecular cyclization reactions. wechemglobal.com By designing appropriate reaction pathways, chemists can leverage the reactivity of the carbon-iodine bonds to form cyclic compounds. wechemglobal.com This approach allows for the preparation of novel ring systems with unique structural features. wechemglobal.com The ability to facilitate such cyclizations opens up possibilities for creating a wide range of carbocyclic and heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. iupac.orgencyclopedia.pub

Precursor in Perfluoroalkyl Iodide Synthesis

This compound is a valuable precursor in the synthesis of other perfluoroalkyl iodides, such as pentafluoroiodoethane (B1347087). google.com Pentafluoroiodoethane is a significant telogen used in telomerization reactions with tetrafluoroethylene to produce longer-chain perfluoroalkyl iodides. These products, in turn, are crucial intermediates for manufacturing fluorinated surfactants and other specialty chemicals. An industrial method for producing pentafluoroiodoethane involves the reaction of this compound with antimony trifluoride chloride at elevated temperatures. google.com This highlights the role of this compound as a foundational molecule for accessing a broader range of perfluorinated compounds.

Utility as a Fluoroalkylation Reagent

Fluoroalkylation, the process of introducing a fluoroalkyl group into a molecule, is a direct method for synthesizing organofluorine compounds. rsc.org this compound can act as a fluoroalkylation reagent, although its primary use is often as a precursor or intermediate. fishersci.fiscispace.com The reactions involving this compound can be influenced by the presence of the fluorine atoms, which can lead to unique reactivities compared to their non-fluorinated counterparts. rsc.org For example, its reaction with nitrogen-containing nucleophiles can proceed under mild conditions. scispace.com This utility in fluoroalkylation reactions is crucial for the development of new synthetic methodologies. rsc.org

Role in Radical Difunctionalization Reactions

This compound can participate in radical difunctionalization reactions of alkenes and alkynes. mdpi.com These reactions involve the addition of two different functional groups across a double or triple bond and are of significant interest due to their efficiency and versatility. mdpi.com In some instances, this compound can be used in atom transfer radical addition (ATRA) reactions. For example, in a visible light-promoted reaction with vinyldiazoacetates, only one of the carbon-iodine bonds in this compound is cleaved to participate in the 1,3-addition, demonstrating a controlled radical process. chinesechemsoc.org Such reactions provide a pathway to introduce both an iodine atom and a tetrafluoroethyl group into a molecule simultaneously, leading to highly functionalized products. chinesechemsoc.orgnih.gov

Applications in Materials Science and Polymer Chemistry

Synthesis of High-Performance Fluorine-Containing Materials

The compound serves as a crucial precursor in the production of advanced fluorine-containing materials, which are valued for their exceptional properties. These materials include fluoropolymers and fluoroelastomers, which exhibit high thermal stability, chemical inertness, and unique surface properties. ontosight.aihalopolymer.com

1,2-Diiodotetrafluoroethane is instrumental in the synthesis of fluoropolymers and fluoroelastomers. ontosight.aihalopolymer.com These materials are used in demanding applications across various industries, including aerospace, automotive, and chemical processing. researchgate.net The presence of fluorine atoms in their structure imparts desirable characteristics such as resistance to heat, chemicals, and oils. researchgate.net

The synthesis often involves the polymerization of fluoroolefins in the presence of this compound, which can act as a chain transfer agent. google.com This allows for the control of molecular weight and the introduction of iodine end-groups, which can be further modified to create tailored polymer architectures. google.com α,ω-Diiodoperfluoroalkanes, derived from this compound, are important reagents for producing fluoroelastomers with terminal iodo groups. google.com

Table 1: Examples of Fluoroelastomers Synthesized Using this compound Derivatives

| Fluoroelastomer Type | Monomers | Key Properties |

|---|---|---|

| Copolymers | Hexafluoropropylene, Vinylidene Fluoride (B91410) | Chemical Resistance, Thermal Stability |

| Terpolymers | Hexafluoropropylene, Tetrafluoroethylene (B6358150), Vinylidene Fluoride | Enhanced Fluid Resistance, Broad Temperature Range |

This table showcases examples of fluoroelastomers where derivatives of this compound can be utilized in their synthesis. google.com

Fluorinated surfactants, synthesized using intermediates derived from this compound, possess unique properties that make them highly effective in various industrial applications. numberanalytics.comepdf.pub These surfactants consist of a hydrophobic fluorinated tail and a hydrophilic head group. numberanalytics.com The presence of fluorine atoms leads to exceptional surface activity, allowing them to significantly reduce the surface tension of liquids. numberanalytics.comnih.gov

Their applications are widespread and include:

Firefighting Foams: They are a key component in firefighting foams, enhancing their effectiveness in extinguishing fires. numberanalytics.comnumberanalytics.com

Industrial Processes: They are used in the oil and gas industry to improve drilling and production efficiency. numberanalytics.com

Textile Industry: They impart water and stain-repellent properties to fabrics. numberanalytics.com

Coatings and Materials Science: They are used to create surfaces that are both hydrophobic and oleophobic and to improve the wetting and adhesion properties of materials. numberanalytics.com

The synthesis of these surfactants often involves the telomerization of tetrafluoroethylene with a perfluoroalkyl iodide, which can be derived from this compound, followed by reaction with ethylene (B1197577) and subsequent chemical transformations to introduce the hydrophilic head group. epdf.pub

Fluoropolymers and Fluoroelastomers as Advanced Materials Precursors

Production of Fluoropolymers via Telomerization Reactions

Telomerization is a crucial process for producing fluoropolymers, and this compound plays a key role as a telogen, or chain transfer agent. google.comnumberanalytics.com In this reaction, the telogen reacts with a monomer, such as tetrafluoroethylene (TFE), to form a telomer, which is a low-molecular-weight polymer. numberanalytics.com

The process for manufacturing α,ω-diiodoperfluoroalkanes, which are precursors to many fluoropolymers, involves the reaction of this compound with TFE at elevated temperatures and pressures. google.com The thermal decomposition of this compound initiates the reaction. google.com Controlling the reaction conditions, such as temperature and the molar ratio of reactants, is essential for achieving the desired chain length and yield of the resulting telomers. researchgate.net These telomers, with iodine atoms at both ends, are valuable for synthesizing telechelic polymers, which are polymers with functional end groups. researchgate.net

Table 2: Typical Conditions for Telomerization of this compound with TFE

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 200–240°C | google.com |

| Pressure | 1.7–3.4 MPa | google.com |

| Reactants | This compound, Tetrafluoroethylene | google.com |

Surface Modification of Advanced Carbon Materials

The surface modification of carbon materials, such as activated carbon, carbon nanotubes, and graphene, is essential for enhancing their properties and expanding their applications. researchgate.netmdpi.com While direct modification of carbon surfaces with this compound is not a widely documented primary application, the principles of surface functionalization offer a potential area for its use.

Surface modification techniques aim to introduce specific functional groups onto the carbon surface to improve properties like dispersion in polymer matrices, interfacial adhesion, and electrochemical performance. researchgate.netbgu.ac.il Common methods include wet oxidation, amidation, and plasma treatment. researchgate.netmdpi.com For instance, nitrogen-containing functional groups can be introduced to enhance CO₂ adsorption. mdpi.com

Given the reactivity of the carbon-iodine bond in this compound, it could potentially be used to introduce perfluoroalkyl groups onto the surface of carbon materials. This would create a highly fluorinated surface, which could impart unique properties such as superhydrophobicity and oleophobicity.

Development of Novel Polymeric and Nanostructured Materials

The development of new polymeric and nanostructured materials is a rapidly advancing field, and this compound can serve as a building block for creating these innovative materials. researchgate.netfrontiersin.org Polymeric nanomaterials are colloidal systems that have garnered significant interest due to their unique properties and wide-ranging applications in fields like drug delivery and biosensors. nih.gov

The ability to create telechelic polymers from this compound allows for the synthesis of block copolymers with well-defined architectures. researchgate.net These block copolymers can self-assemble into various nanostructures, such as micelles, vesicles, and ordered films. These nanostructured materials exhibit properties that are distinct from their individual components, opening up possibilities for new applications in nanotechnology. metall-mater-data.com

For example, fluorinated block copolymers can be used to create surfaces with controlled wettability or to encapsulate and deliver active molecules. The synthesis of these materials often relies on the precise control over polymerization reactions, where this compound and its derivatives can play a crucial role as initiators or chain transfer agents. The development of nanostructured materials from these polymers is an active area of research with the potential for significant technological advancements. frontiersin.orgmetall-mater-data.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tetrafluoroethylene |

| α,ω-Diiodoperfluoroalkanes |

| Hexafluoropropylene |

| Vinylidene Fluoride |

| Perfluoro(methyl vinyl ether) |

| Carbon Dioxide |

| Iodine |

Emerging Research Directions and Future Outlook

Integration of Green Chemistry Principles in Industrial Synthesis

The industrial production of 1,2-diiodotetrafluoroethane is increasingly being viewed through the lens of green chemistry, which aims to reduce environmental impact and promote sustainability. rroij.com A significant development in this area is the use of waste polytetrafluoroethylene (PTFE) as a raw material. rsc.org This process involves the pyrolysis of waste PTFE to generate tetrafluoroethylene (B6358150), which is then reacted with iodine to produce this compound. rsc.org This method is environmentally beneficial as it provides a way to recycle and reuse plastic waste, mitigating "white pollution". rsc.org

Key principles of green chemistry applicable to this compound synthesis include:

Waste Prevention: Utilizing waste PTFE as a feedstock prevents it from ending up in landfills. rsc.org

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Renewable Feedstocks: While PTFE is not renewable, the principle encourages exploring bio-based routes for producing key reagents. researchgate.net

Energy Efficiency: Research is focused on conducting reactions at ambient temperature and pressure to minimize energy consumption. acs.org

Catalysis: The use of catalytic reagents over stoichiometric ones is preferred to increase efficiency and reduce waste. acs.org

The following table summarizes a green synthesis approach for this compound:

| Step | Process | Reactants | Conditions | Yield/Conversion | Green Chemistry Principle |

| 1 | Pyrolysis | Waste Polytetrafluoroethylene (PTFE) | 500–550 °C, 2 kPa | 95% yield of Tetrafluoroethylene | Waste Valorization, Use of Alternative Feedstocks |

| 2 | Synthesis | Tetrafluoroethylene, Iodine | 150–160 °C, 12 atm | 98% conversion of Iodine | High Atom Economy |

Exploration of Novel Catalytic Systems for this compound Reactions

The reactivity of the carbon-iodine bond in this compound makes it a valuable substrate for various catalytic reactions. wechemglobal.com Researchers are actively exploring novel catalytic systems to enhance the efficiency and selectivity of these transformations. utm.mydiva-portal.org

One area of focus is the development of catalysts for the diastereoselective 1,2-difluorination of alkenes, where an aryl iodide catalyst is used in conjunction with a nucleophilic fluoride (B91410) source and an oxidant. nih.gov Another promising avenue is phase-boundary catalysis, which utilizes amphiphilic catalysts that operate at the interface of immiscible liquid-liquid systems. utm.my This approach can be particularly advantageous for reactions involving aqueous and organic phases.

Transition metal-catalyzed reactions are also a major area of investigation. diva-portal.org Palladium-catalyzed cross-coupling reactions, for instance, can efficiently form carbon-carbon and carbon-heteroatom bonds using this compound. wechemglobal.com The development of more robust and recyclable catalysts, such as those based on nanoparticles, is a key objective. diva-portal.org

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

To optimize reaction conditions and gain deeper insights into reaction mechanisms, advanced spectroscopic techniques are being employed for real-time monitoring. numberanalytics.comazooptics.com These process analytical technologies (PAT) are crucial for ensuring process efficiency and safety. nih.govd-nb.info

In-line techniques like Raman and near-infrared (NIR) spectroscopy allow for continuous monitoring of reaction progress without the need for offline sampling. azooptics.com These methods provide immediate data on concentrations of reactants, intermediates, and products. azooptics.com For instance, FT-IR and Raman spectroscopy have been used to characterize the formation of non-covalent co-polymers involving this compound. researchgate.net

Other advanced techniques being explored include:

2D-IR Spectroscopy: Provides detailed information about molecular interactions and structural changes during a reaction. numberanalytics.com

Time-Resolved Infrared (TRIR) Spectroscopy: Enables the study of reaction dynamics on ultrafast timescales. numberanalytics.com

Time-Resolved X-ray Liquidography (TRXL): A powerful tool for observing the structural dynamics of molecules in solution during a reaction. researchgate.net

These techniques, often coupled with chemometric data analysis, allow for a comprehensive understanding of the reaction landscape. nih.govd-nb.info

Computational Predictions Guiding Experimental Design and Discovery

Computational chemistry is playing an increasingly vital role in guiding the experimental design of reactions involving this compound. Theoretical calculations can predict reaction pathways, transition states, and the stability of intermediates, thereby saving significant experimental time and resources. nih.gov

For example, studies on the photodissociation of this compound have utilized high-level quantum chemical calculations to understand the dynamics of the C-I bond cleavage and the structure of the resulting C₂F₄I radical. researchgate.netpnas.org These theoretical investigations have shown that the classical radical structure is more stable than a bridged structure. pnas.org

Computational models are also used to:

Design novel catalysts: By simulating the interaction between the catalyst and the substrate, researchers can design more efficient and selective catalysts.

Predict reaction outcomes: Machine learning algorithms can be trained on experimental data to predict the outcome of a reaction under different conditions. numberanalytics.com

Optimize reaction conditions: By simulating the reaction under various temperatures, pressures, and solvent conditions, the optimal experimental parameters can be determined.

Expansion of Synthetic Utility in Complex Molecular Architectures

The unique reactivity of this compound makes it a valuable building block for the synthesis of complex organic molecules. wechemglobal.com Its ability to introduce a tetrafluoroethylene unit into a molecule is particularly useful in the development of new pharmaceuticals and agrochemicals, where the presence of fluorine can enhance biological activity and stability. wechemglobal.com

Researchers are exploring new ways to utilize this compound in the construction of intricate molecular frameworks, including:

Intramolecular cyclization reactions: The reactive C-I bonds can be used to form novel ring systems. wechemglobal.com

Synthesis of fluorinated heterocycles: These compounds are of significant interest in medicinal chemistry.

Formation of supramolecular assemblies: The iodine atoms in this compound can participate in halogen bonding, a non-covalent interaction that can be used to construct well-defined supramolecular architectures. researchgate.netjove.com

The ability to precisely control the stereochemistry of these reactions is a key focus, as it is often crucial for the desired biological activity of the final product.

New Horizons in Fluorinated Materials Science and Engineering

This compound serves as a crucial precursor in the synthesis of a wide range of fluorinated materials, including fluoropolymers and fluoroelastomers. ontosight.ai The unique properties of fluorinated materials, such as high thermal stability, chemical resistance, and low surface energy, make them indispensable in various high-performance applications. mdpi.com

Emerging research in this area is focused on:

Developing novel fluoropolymers: By copolymerizing tetrafluoroethylene (derived from this compound) with other monomers, new polymers with tailored properties can be created.

Creating advanced fluorinated networks: The use of this compound in cross-linking reactions can lead to the formation of robust and highly functional network materials. mdpi.com

Designing functional materials based on halogen bonding: The ability of the iodine atoms in this compound to form halogen bonds is being exploited to create new liquid crystals and other functional materials. jove.com

The continued exploration of the chemistry of this compound is expected to lead to the development of new materials with unprecedented properties, further expanding the horizons of fluorinated materials science and engineering.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,2-diiodotetrafluoroethane, and how is its stability ensured during storage?

- Methodology : this compound is synthesized via radical addition of iodine to tetrafluoroethylene. A common route involves reacting iodine pentafluoride (IF₅) with tetrafluoroethylene under controlled conditions . To prevent degradation, the compound is stabilized with copper additives, which inhibit unwanted side reactions like iodine liberation . Storage under inert atmospheres (e.g., nitrogen) in amber glass containers is recommended to minimize photolytic decomposition.

Q. What structural conformations are observed in gaseous this compound, and how are they characterized?

- Methodology : Gas-phase electron diffraction (GED) reveals a mixture of anti and gauche rotamers, with the anti conformation being more stable. At 293 K, the anti:gauche ratio is ~70:30, with an energy difference (ΔE) of ~1.2 kcal/mol . Key structural parameters include C–I bond lengths of 2.28 Å and C–C bond lengths of 1.56 Å, validated via GED at multiple nozzle-tip temperatures .

Q. How is this compound utilized in co-crystallization studies to investigate halogen bonding?

- Methodology : The compound acts as a halogen-bond donor in supramolecular chemistry. For example, it forms co-crystals with dipyridylethane derivatives, where I···N interactions (2.8–3.0 Å) dominate the packing . X-ray diffraction of such co-crystals (e.g., triclinic P1 symmetry, a=9.645 Å, b=10.949 Å) highlights its role in directing molecular assembly .

Advanced Research Questions

Q. How do solvent effects influence the photodissociation dynamics of this compound?